1-Hexanol, 6-(trimethylsilyl)-

CAS No.: 53774-47-3

Cat. No.: VC3734957

Molecular Formula: C9H22OSi

Molecular Weight: 174.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53774-47-3 |

|---|---|

| Molecular Formula | C9H22OSi |

| Molecular Weight | 174.36 g/mol |

| IUPAC Name | 6-trimethylsilylhexan-1-ol |

| Standard InChI | InChI=1S/C9H22OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4-9H2,1-3H3 |

| Standard InChI Key | FTIUOYWRXKQYNI-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)CCCCCCO |

| Canonical SMILES | C[Si](C)(C)CCCCCCO |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

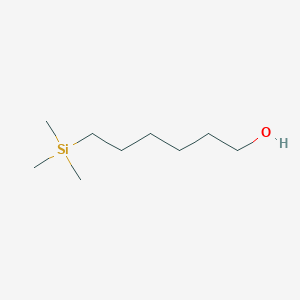

1-Hexanol, 6-(trimethylsilyl)- is characterized by the chemical formula C9H22OSi and is registered under CAS number 53774-47-3. The compound features a hexanol backbone with a trimethylsilyl functional group attached at the 6-position (terminal carbon), creating a distinct molecular architecture that contributes to its chemical behavior.

Physical Properties

The compound exists as a colorless liquid at standard temperature and pressure, with a boiling point of approximately 167°C and a density of around 0.84 g/mL. These physical properties indicate moderate volatility and relatively low density compared to water, consistent with its organosilicon nature.

Structural Identifiers

The structural characteristics of 1-Hexanol, 6-(trimethylsilyl)- can be represented using various chemical identifiers, as summarized in Table 1:

Table 1: Structural Identifiers of 1-Hexanol, 6-(trimethylsilyl)-

| Identifier Type | Value |

|---|---|

| IUPAC Name | 6-trimethylsilylhexan-1-ol |

| InChI | InChI=1S/C9H22OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4-9H2,1-3H3 |

| InChI Key | FTIUOYWRXKQYNI-UHFFFAOYSA-N |

| Canonical SMILES | CSi(C)CCCCCCO |

| Molecular Weight | 174.36 g/mol |

| CAS Number | 53774-47-3 |

Synthesis and Preparation Methods

Synthetic Pathways

The preparation of 1-Hexanol, 6-(trimethylsilyl)- typically involves the reaction of 1-bromohexane with trimethylchlorosilane in the presence of an alkali catalyst. This reaction represents a standard method for introducing a trimethylsilyl group at a specific position in an aliphatic chain.

Reaction Conditions

The synthesis generally requires controlled temperature and pressure conditions, with attention to the exclusion of moisture due to the sensitivity of organosilicon reagents to hydrolysis. Common reaction media include anhydrous organic solvents such as tetrahydrofuran (THF) or diethyl ether, with lithium or magnesium often employed as mediating metals in the formation of the silicon-carbon bond.

Chemical Reactivity Profile

Oxidation Reactions

1-Hexanol, 6-(trimethylsilyl)- can undergo oxidation reactions to form the corresponding aldehydes or carboxylic acids. These transformations typically employ oxidizing agents such as chromium-based reagents or modern alternatives like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl).

Reduction Pathways

The compound can be subjected to reduction reactions, particularly directed at functional group modifications. The hydroxyl group may be reduced to form alkanes, or the molecule may serve as a substrate in more complex reductive transformations.

Substitution Reactions

1-Hexanol, 6-(trimethylsilyl)- participates in various substitution reactions, with notable activity in palladium-catalyzed processes. These include Suzuki coupling and Heck reactions, where the trimethylsilyl group can impart specific reactivity and selectivity patterns.

Common Reagents and Conditions

The reactivity of this compound is often exploited using palladium catalysts, bases such as triethylamine, and solvents including alcohols and ethers. The specific conditions are tailored to the desired transformation and target products.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These values indicate moderate antimicrobial activity, with particular effectiveness against fungal pathogens such as Candida albicans.

Cytotoxic Effects

1-Hexanol, 6-(trimethylsilyl)- has demonstrated cytotoxicity against several cancer cell lines, suggesting potential applications in anticancer research. The compound's ability to penetrate lipid membranes may contribute to its efficacy in inducing apoptosis in malignant cells.

Cytotoxicity Data

Experiments with various cancer cell lines have yielded the following inhibitory concentration values:

Table 3: Cytotoxic Effects of 1-Hexanol, 6-(trimethylsilyl)- on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These IC50 values (the concentration required to inhibit cell growth by 50%) indicate moderate cytotoxic potency, with potentially useful selectivity for lung cancer cells.

Mechanisms of Biological Action

Membrane Interactions

The biological activities of 1-Hexanol, 6-(trimethylsilyl)- are hypothesized to involve interactions with cellular membranes. The hydrophobic trimethylsilyl group may insert into lipid bilayers, potentially disrupting membrane integrity and cellular function.

Enzyme Inhibition

Research suggests that the compound may interact with enzymes involved in metabolic pathways, disrupting normal cellular processes. These interactions could contribute to its observed biological effects, including antimicrobial and cytotoxic activities.

Oxidative Stress Induction

Some studies indicate that 1-Hexanol, 6-(trimethylsilyl)- may induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). This mechanism could play a role in its cytotoxic effects and potential applications in cancer research.

Research and Industrial Applications

Chemical Research

In chemical research, 1-Hexanol, 6-(trimethylsilyl)- serves as a reagent in organic synthesis, particularly in reactions requiring catalysis or protection of functional groups. Its unique reactivity profile makes it valuable for specialized synthetic pathways.

Biological Research

The compound finds applications in the synthesis of biologically active molecules, serving as either a building block or a functional group donor. Its role in creating bioactive compounds extends its utility beyond purely chemical applications.

Pharmaceutical Development

In pharmaceutical research, 1-Hexanol, 6-(trimethylsilyl)- is involved in the preparation of intermediates for drug synthesis. Its controlled reactivity and specific functional group pattern make it suitable for constructing complex pharmaceutical compounds.

Industrial Applications

The industrial applications of this compound include its use in the production of specialized silicone polymers. These materials may possess unique properties derived from the incorporation of the trimethylsilyl-modified hexanol structure.

Protection Group Chemistry

Hydroxyl Protection

A significant application of 1-Hexanol, 6-(trimethylsilyl)- involves its role as a protecting group in organic synthesis. The compound reacts with hydroxyl groups to form trialkylsilyl ethers, effectively protecting these functional groups from unwanted reactions during multi-step syntheses.

Deprotection Strategies

The protective trimethylsilyl groups can be selectively removed under mild conditions, allowing for controlled functional group manipulation in complex molecules. This characteristic enhances the compound's utility in the synthesis of elaborate organic structures.

Comparative Analysis with Related Compounds

Structural Analogs

1-Hexanol, 6-(trimethylsilyl)- can be compared with several structural analogs:

Table 4: Comparative Analysis with Related Compounds

| Compound | Key Differences | Distinctive Properties |

|---|---|---|

| 1-Hexanol | Lacks trimethylsilyl group | Less lipophilic, different reactivity pattern |

| 2-Hexanol and 3-Hexanol | Different hydroxyl position, lack trimethylsilyl group | Altered reactivity, different physical properties |

| 6-Hydroxyhexyltrimethylsilane | Similar structure with variation in functional group arrangement | Modified reactivity profile |

The unique features of 1-Hexanol, 6-(trimethylsilyl)- include its specific application as a protecting group and its role in palladium-catalyzed reactions, which differentiate it from these related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume